Naftifine Hydrochloride

Content Navigation

Standard azole antifungals are fungistatic, requiring prolonged treatment. Naftifine HCl (CAS 65473-14-5) provides potent fungicidal activity against dermatophytes, coupled with inherent anti-inflammatory action, streamlining topical formulations. • Fungicidal against Trichophyton spp. • Anti-inflammatory reduces corticosteroid need. • HCl salt optimizes solubility for nano-formulations. Global shipping available.

CAS Number

Product Name

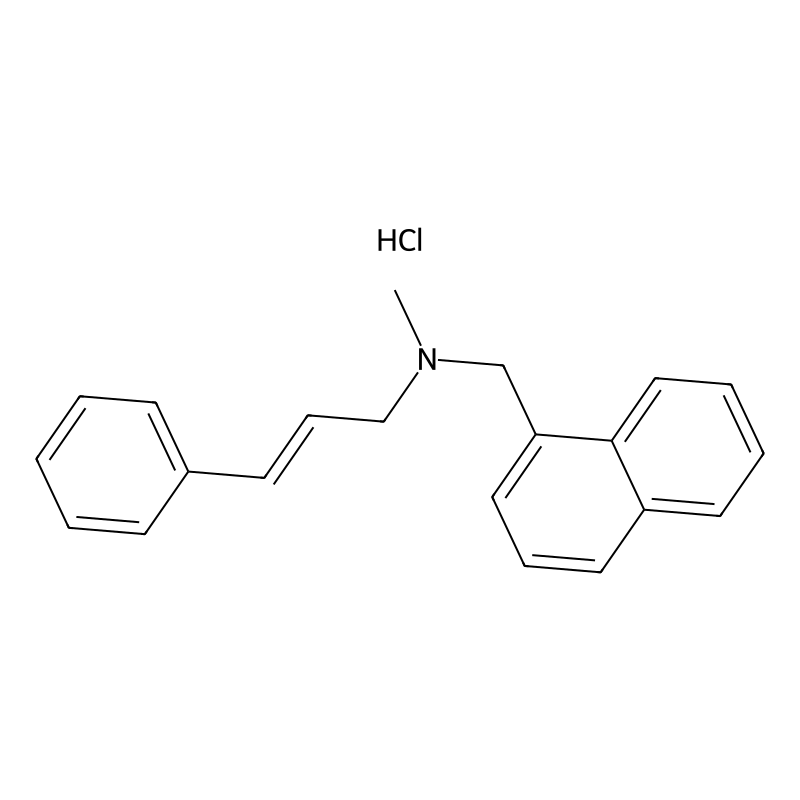

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Naftifine Hydrochloride is a synthetic, topically-applied allylamine antifungal agent, CAS number 65473-14-5. Its primary mechanism of action is the specific inhibition of the fungal enzyme squalene epoxidase, which disrupts the biosynthesis of ergosterol, a critical component of the fungal cell membrane. This action results in potent fungicidal (killing) activity against dermatophytes such as *Trichophyton* spp., and fungistatic (growth-inhibiting) activity against yeasts. Beyond its antifungal effects, Naftifine also possesses inherent anti-inflammatory and antibacterial properties, which distinguishes it from many other antifungal agents.

Research Fit

References

- [1] Ghannoum, M. A., & Isham, N. (2015). In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. Antimicrobial Agents and Chemotherapy, 59(8), 4769–4775.

- [2] Monk, J. P., & Brogden, R. N. (1991). Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses. Drugs, 42(4), 659–672.

- [3] Naftifine – Knowledge and References. Taylor & Francis. (n.d.).

- [4] Patro, N., et al. (2024). A phase III randomized controlled clinical trial evaluating the efficacy and safety of naftifine 2% cream versus terbinafine 1% cream in patients with superficial fungal infection of the skin. International Journal of Research in Dermatology, 10(4), 170-176.

- [5] Naftifine hydrochloride. PubChem. (n.d.).

- [6] What is the mechanism of Naftifine Hydrochloride? Patsnap Synapse. (2024, July 17).

- [7] Naftifine. Wikipedia. (2023, December 29).

While other allylamines (e.g., Terbinafine, Butenafine) and azoles (e.g., Clotrimazole) are used for similar indications, they are not direct substitutes for Naftifine Hydrochloride in formulation development or research. Naftifine's distinct combination of fungicidal action against key dermatophytes, coupled with clinically relevant anti-inflammatory activity, provides a dual-action profile that many alternatives lack. For example, azoles like clotrimazole are typically fungistatic, merely inhibiting fungal growth, whereas naftifine is fungicidal, actively killing the organism. This difference in killing kinetics can be critical for achieving rapid and complete mycological cure. Furthermore, the hydrochloride salt form is specifically selected for its physicochemical properties which influence solubility and stability in topical formulations, making it non-interchangeable with the free base or other salts for established manufacturing processes.

Substitution Risk

References

- [1] Is your anti-fungal Fungicidal or Fungistatic? And why does that even matter? Dr Canuso Skincare for Feet. (2016, July 29).

- [2] Naftifine – Knowledge and References. Taylor & Francis. (n.d.).

- [3] What is the mechanism of Naftifine Hydrochloride? Patsnap Synapse. (2024, July 17).

- [4] Fungicidal VS. Fungistatic. NAFTIN.com. (2022, October 15).

- [5] Šveikauskaitė-Radučienė, I., & Briedis, V. (2020). Potential of Naftifine Application for Transungual Delivery. Pharmaceutics, 12(7), 629.

- [6] Mahajan, D. D., Shriwas, S., & Patel, R. (2024). FORMULATION DEVELOPMENT AND EVALUATION OF TOPICAL NANOEMULGEL OF NAFTIFINE HYDROCHLORIDE. World Journal of Pharmaceutical Science and Research, 3(6), 408-418.

Fungicidal Activity Against Trichophyton

Naftifine Hydrochloride demonstrates potent activity against a comprehensive panel of dermatophyte isolates, with a MIC90 (concentration required to inhibit 90% of isolates) of 0.25 µg/mL. Crucially, it exhibits fungicidal action against 85% of all tested *Trichophyton* species, including 96% of *T. rubrum* strains, the most common cause of dermatophytosis. This contrasts with azole-class antifungals like Clotrimazole, which are primarily fungistatic, meaning they inhibit growth but depend on other factors to clear the infection.

| Evidence Dimension | Fungicidal vs. Fungistatic Mechanism |

| Target Compound Data | Fungicidal against 85% of Trichophyton species |

| Comparator Or Baseline | Clotrimazole (Azole class): Primarily fungistatic |

| Quantified Difference | Qualitative difference in mechanism (killing vs. inhibiting growth) |

| Conditions | In vitro susceptibility testing against 350 clinical dermatophyte strains using CLSI methodology. |

Selecting a fungicidal agent can lead to faster, more definitive eradication of the target pathogen in research models and topical formulation efficacy studies.

Distinct Anti-Inflammatory Profile

Naftifine possesses intrinsic anti-inflammatory properties, a characteristic not prominent in all antifungal classes. In one study, the topical application of naftifine was found to be equivalent to a combination of clotrimazole with 1% hydrocortisone in resolving clinical symptoms of dermatomycosis. This suggests that Naftifine Hydrochloride can provide a secondary therapeutic benefit, potentially reducing the need for separate anti-inflammatory ingredients in a formulation.

| Evidence Dimension | Clinical Resolution of Symptoms (Combined Antifungal & Anti-inflammatory Effect) |

| Target Compound Data | Equivalent to Clotrimazole + 1% Hydrocortisone |

| Comparator Or Baseline | Clotrimazole alone (requires added steroid for similar effect) |

| Quantified Difference | Achieves similar anti-inflammatory outcome without the addition of a corticosteroid. |

| Conditions | Clinical study on patients with confirmed dermatomycosis. |

For developing advanced formulations, using an active pharmaceutical ingredient (API) with inherent anti-inflammatory effects can simplify formulation, reduce component costs, and streamline regulatory pathways.

Salt Form Solubility Advantage

The hydrochloride salt form of Naftifine is critical for its use in aqueous and hydroalcoholic topical systems. While the free base has poor water solubility, the hydrochloride form allows for dissolution in relevant solvent systems used in gels and creams. For example, marketed gel formulations have historically used up to 50% alcohol as a cosolvent to achieve the desired concentration and stability, a strategy enabled by the salt form. Recent research into advanced delivery systems like nanoemulsions and niosome gels further leverages the solubility characteristics of Naftifine Hydrochloride to enhance skin permeation and bioavailability, demonstrating its suitability as a precursor for next-generation topical products.

| Evidence Dimension | Solubility / Formulation Compatibility |

| Target Compound Data | Soluble in aqueous/alcoholic solvent systems suitable for topical gels and nanoemulsions. |

| Comparator Or Baseline | Naftifine (free base): Poor water solubility, limiting formulation options. |

| Quantified Difference | Enables creation of stable, effective topical formulations not possible with the free base. |

| Conditions | Aqueous and hydroalcoholic gel and nanoemulsion formulation development. |

Procuring the hydrochloride salt is essential for researchers and formulators who require solubility in common polar and hydroalcoholic solvent systems to develop stable and effective topical delivery vehicles.

Rapid-Action Fungicidal Formulations

The potent fungicidal activity of Naftifine Hydrochloride, particularly against *Trichophyton* species, makes it the material of choice for developing topical treatments where rapid pathogen killing is the primary objective. This is a direct advantage over fungistatic agents which may require longer treatment durations.

Single-API for Inflammatory Fungal Infections

Leveraging the compound's inherent anti-inflammatory properties allows for the creation of simplified formulations for conditions where fungal infection and inflammation coexist. This can reduce the complexity and potential for interactions that come with formulating a separate anti-inflammatory agent like a corticosteroid.

High-Bioavailability Topical Systems

The solubility characteristics of the hydrochloride salt make it an ideal starting material for advanced delivery platforms such as nanoemulsions, liposomes, or niosome gels. These systems are designed to improve the skin penetration and efficacy of the active ingredient, a key area of dermatological research.

Application Fit Matrix

References

- [1] Ghannoum, M. A., & Isham, N. (2015). In Vitro Antifungal Activity of Naftifine Hydrochloride against Dermatophytes. Antimicrobial Agents and Chemotherapy, 59(8), 4769–4775.

- [2] Naftifine – Knowledge and References. Taylor & Francis. (n.d.).

- [3] Mahajan, D. D., Shriwas, S., & Patel, R. (2024). FORMULATION DEVELOPMENT AND EVALUATION OF TOPICAL NANOEMULGEL OF NAFTIFINE HYDROCHLORIDE. World Journal of Pharmaceutical Science and Research, 3(6), 408-418.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

2:The Role of Naftifine HCl 2% Gel and Cream in Treating Moccasin Tinea Pedis. Vlahovic TC.J Drugs Dermatol. 2016 Feb;15(2 Suppl):s56-9. Review. PMID: 26885800

3:An Open-Label, Multi-Center, Multiple-Application Pharmacokinetic Study of Naftifine HCl Gel 2% in Pediatric Subjects With Tinea Pedis. Verma A, Olayinka B, Fleischer AB Jr.J Drugs Dermatol. 2015 Jul;14(7):686-91. PMID: 26151784

4:Efficacy and safety of naftifine HCl Gel 2% in the treatment of interdigital and moccasin type tinea pedis: pooled results from two multicenter, randomized, double-blind, vehicle-controlled trials. Stein Gold LF, Parish LC, Vlahovic T, Plaum S, Kircik L, Fleischer AB Jr, Verma A, Olayinka B, Hardas B.J Drugs Dermatol. 2013 Aug;12(8):911-8. PMID: 23986165

Explore Compound Types